molecular formula C12H14N4O3S B13920011 [5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate

[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate

Cat. No.: B13920011
M. Wt: 294.33 g/mol
InChI Key: VVKFHYNGBQMMBR-UHFFFAOYSA-N
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Description

[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate typically involves the reaction of 3,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 3,4-dimethoxyphenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like carbon disulfide and methyl isocyanate.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium tert-butoxide. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions may result in various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate is used as a building block for synthesizing more complex molecules. Its stable oxadiazole ring makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate
  • [5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidate
  • [5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidamide

Uniqueness

The uniqueness of this compound lies in its thioate group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in reactions where sulfur-containing intermediates are desired.

Properties

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate

InChI

InChI=1S/C12H14N4O3S/c1-17-8-4-3-7(5-9(8)18-2)11-16-15-10(19-11)6-20-12(13)14/h3-5H,6H2,1-2H3,(H3,13,14)

InChI Key

VVKFHYNGBQMMBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)CSC(=N)N)OC

Origin of Product

United States

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